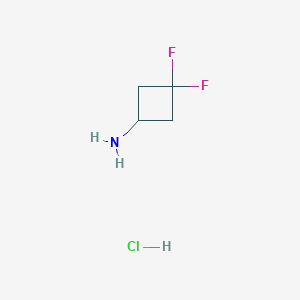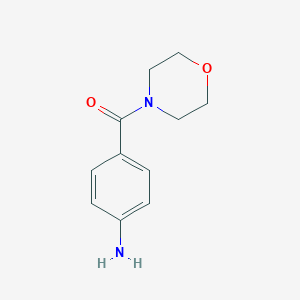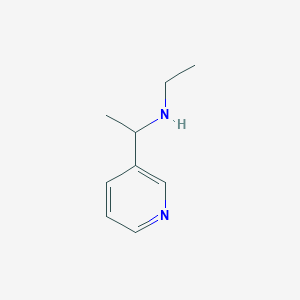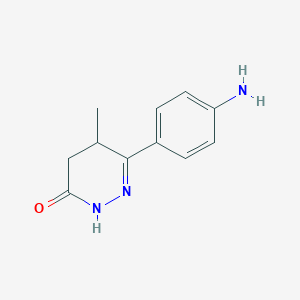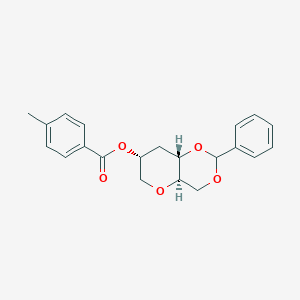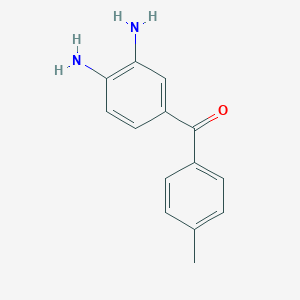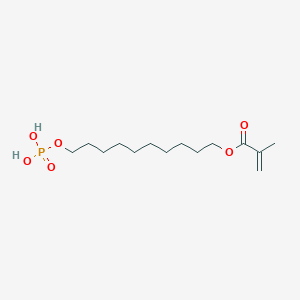
10-(Phosphonooxy)decyl methacrylate
説明
10-(Phosphonooxy)decyl methacrylate is a phosphorus-containing monomer that has been synthesized for various applications, particularly in the field of dental adhesives and flame-retardant materials. The presence of the phosphonate group in the molecule is known to enhance adhesion properties and contribute to flame retardancy.
Synthesis Analysis
The synthesis of 10-(Phosphonooxy)decyl methacrylate involves the reaction of phosphoryl chloride with methacrylic acid and 1,10-decanediol. This process results in a product that can significantly improve the bond strength of composite resins to various substrates, including enamel, dentin, and dental alloys . Another approach to synthesizing related phosphonate methacrylate monomers includes condensation reactions with methacrylic acid or esterification with methacryloyl chloride . These methods yield monomers that can be polymerized to form materials with desirable thermal and mechanical properties.
Molecular Structure Analysis
The molecular structure of 10-(Phosphonooxy)decyl methacrylate includes a methacrylate group, which allows for polymerization, and a phosphonate group, which contributes to adhesion and flame retardancy. The phosphonate group is also responsible for the formation of char upon combustion, which is a key factor in flame retardance .
Chemical Reactions Analysis
The phosphonate group in the monomer can undergo various chemical reactions during polymerization and combustion. For instance, it can participate in transesterification reactions, anhydride formation, decarboxylation, and cyclization, leading to the formation of char . These reactions are crucial for altering the decomposition mechanism of the polymer and enhancing its flame-retardant properties.
Physical and Chemical Properties Analysis
Polymers derived from phosphonate methacrylates exhibit a range of physical and chemical properties that are influenced by the phosphonate content. The addition of phosphorus to the polymer can decrease the degradation rate, increase the residue after combustion, and improve the Limiting Oxygen Index (LOI), which is a measure of flame retardancy . The thermal and mechanical properties of these polymers can be similar to or better than those of polymethyl methacrylate (PMMA), especially when the polymers are slightly crosslinked .
Case Studies
In the context of dental applications, 10-(Phosphonooxy)decyl methacrylate has been shown to significantly elevate the bond strength of composite resin to enamel, dentin, and dental alloys, demonstrating its potential as a dental adhesive material . In flame retardancy studies, copolymers containing phosphonate methacrylates have been found to be inherently flame retardant, failing to autoignite under certain conditions and forming a protective char layer .
科学的研究の応用
1. Adhesive Applications in Dentistry
10-(Phosphonooxy)decyl methacrylate has been researched for its potential in adhesive dentistry. A study focused on polymerizable phosphonic acids bearing urea groups, including 10-(methacryloyloxy)decylphosphonic acid, demonstrated its application in formulating self-etch adhesives for dental tissues. These adhesives showed strong bonding capabilities to both dentin and enamel, highlighting the material's effectiveness in dental procedures (Tauscher, Catel, & Moszner, 2016).
2. Polymer Synthesis and Characterization
Research on new methacrylic phosphonated surface-active monomers includes the study of 10-(Phosphonooxy)decyl methacrylate derivatives. These compounds exhibit significant reactivity in radical polymerization, offering potential applications in developing new polymers with unique properties. Such materials could be useful in various scientific and industrial applications due to their specialized surface-active characteristics (Senhaji, Robin, Achchoubi, & Boutevin, 2004).
3. Liquid Crystal Polymer Applications
Studies have explored the synthesis of new polymerizable liquid crystal materials including derivatives of 10-(Phosphonooxy)decyl methacrylate. These materials, when polymerized, form liquid crystal polymers exhibiting unique textures and phases. Such polymers have potential applications in advanced materials science, especially in areas requiring controlled molecular arrangement and phase behavior (Haramoto, Ujiie, & Nanasawa, 1995).
4. Flame Retardant Properties in Copolymers
Research on the ignition temperatures and pyrolysis of methyl methacrylate copolymers containing phosphonate units, such as derivatives of 10-(Phosphonooxy)decyl methacrylate, has demonstrated their inherent flame retardant properties. These copolymers form a carbonaceous residue upon combustion, suggesting their potential use in applications requiring enhanced flame resistance (Price, Pyrah, Hull, Milnes, Wooley, Ebdon, Hunt, & Konkel, 2000).
特性
IUPAC Name |
10-phosphonooxydecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27O6P/c1-13(2)14(15)19-11-9-7-5-3-4-6-8-10-12-20-21(16,17)18/h1,3-12H2,2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKBCVIYTWDYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234806 | |
| Record name | Methacryloyloxydecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(Phosphonooxy)decyl methacrylate | |
CAS RN |
85590-00-7 | |
| Record name | Methacryloyloxydecyl dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085590007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacryloyloxydecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(Phosphonooxy)decyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)
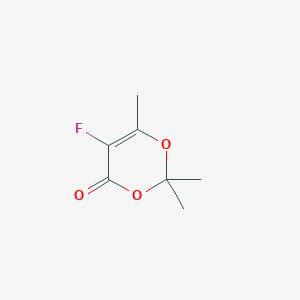
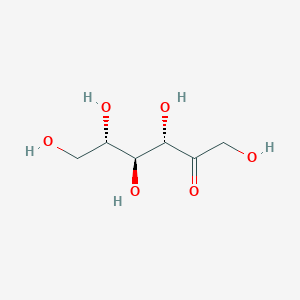
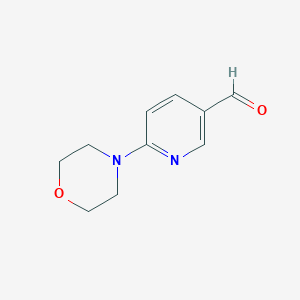
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)
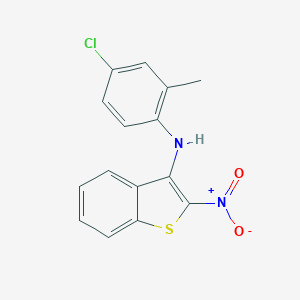
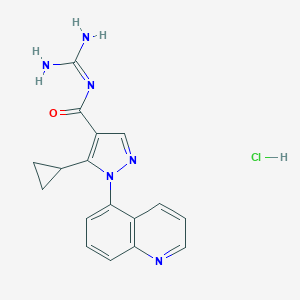
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)
